molecular formula C7H13O4P B12752719 4-Ethyl-3-methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide CAS No. 82515-37-5

4-Ethyl-3-methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide

Cat. No.: B12752719
CAS No.: 82515-37-5
M. Wt: 192.15 g/mol
InChI Key: SKMSLZJBMOEFJQ-UHFFFAOYSA-N
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Description

4-Ethyl-3-methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide is a bicyclic organophosphorus compound with the molecular formula C7H13O4P. This compound is known for its unique structure, which includes a phosphorus atom integrated into a bicyclic ring system with three oxygen atoms. It is often used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide typically involves the reaction of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an intermediate cyclic phosphate, which is then oxidized to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully monitored and optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-3-methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-3-methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to form stable complexes with metal ions and other biomolecules, thereby modulating their activity. The pathways involved include phosphorylation and dephosphorylation reactions, which are critical in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-3-methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific steric and electronic characteristics .

Properties

CAS No.

82515-37-5

Molecular Formula

C7H13O4P

Molecular Weight

192.15 g/mol

IUPAC Name

4-ethyl-3-methyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide

InChI

InChI=1S/C7H13O4P/c1-3-7-4-9-12(8,10-5-7)11-6(7)2/h6H,3-5H2,1-2H3

InChI Key

SKMSLZJBMOEFJQ-UHFFFAOYSA-N

Canonical SMILES

CCC12COP(=O)(OC1)OC2C

Origin of Product

United States

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